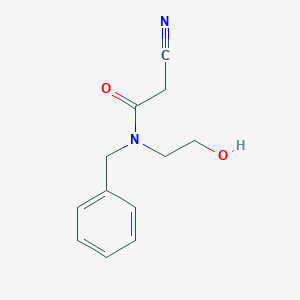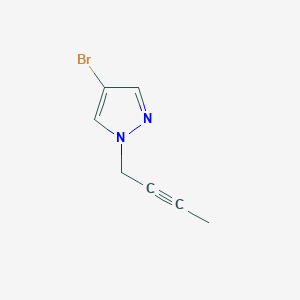
1-(4-Fluorobenzoyl)azétidine-3-amine
Vue d'ensemble
Description
1-(4-Fluorobenzoyl)azetidin-3-amine is a chemical compound with the molecular formula C10H11FN2O . It is used in various industries and scientific research .
Synthesis Analysis
The synthesis of azetidine derivatives, including 1-(4-Fluorobenzoyl)azetidin-3-amine, can be achieved through several methods. One such method involves the Aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin-3-ylidene)acetates . The reaction tolerates common functionality and proceeds in moderate-to-high yield with secondary amines, and moderate-to-low yield with primary amines .Molecular Structure Analysis
The molecular structure of 1-(4-Fluorobenzoyl)azetidin-3-amine can be found in databases like PubChem . The compound has a molecular weight of 194.21 g/mol.Chemical Reactions Analysis
Azetidines, including 1-(4-Fluorobenzoyl)azetidin-3-amine, are immensely reactive due to the considerable ring strain . Their reactivity can be triggered under appropriate reaction conditions .Applications De Recherche Scientifique
Chimie médicinale : Agents peptidomimétiques
1-(4-Fluorobenzoyl)azétidine-3-amine : est un composé précieux en chimie médicinale en raison de son potentiel en tant qu'agent peptidomimétique. Les peptidomimétiques sont des composés qui imitent l'activité biologique des peptides et peuvent être plus stables, biodisponibles et ciblés sélectivement . Ce composé, avec son noyau azétidine, peut servir de substitut d'acide aminé, ce qui pourrait conduire au développement de nouveaux agents thérapeutiques aux propriétés pharmacocinétiques améliorées.
Synthèse organique : Synthons hétérocycliques
En synthèse organique, This compound peut agir comme un synthon hétérocyclique. Il peut être utilisé dans diverses stratégies synthétiques pour construire des azétidines fonctionnalisées, qui sont importantes dans la synthèse de molécules complexes . Sa réactivité peut être exploitée dans des processus catalytiques, y compris les additions de Henry, Suzuki, Sonogashira et Michael, ce qui en fait un bloc de construction polyvalent pour créer des architectures moléculaires diverses.
Conception de médicaments : Analogues d'antibiotiques β-lactames
Le cycle azétidine est structurellement similaire aux β-lactames, qui sont des composants essentiels de nombreux antibiotiques. La recherche sur This compound pourrait conduire à la conception de nouveaux analogues d'antibiotiques β-lactames. Ces analogues pourraient offrir une nouvelle approche pour lutter contre les bactéries résistantes aux antibiotiques en modifiant les attaches de la chaîne latérale au noyau azétidine, ce qui pourrait conduire à de nouveaux mécanismes d'action .
Bioconjugaison : Lien pour l'administration ciblée de médicaments
This compound : peut être utilisé comme molécule de liaison dans des stratégies de bioconjugaison pour l'administration ciblée de médicaments. Ses groupes fonctionnels réactifs permettent la fixation d'agents thérapeutiques à des entités de ciblage, telles que des anticorps ou des ligands, qui peuvent diriger le conjugué vers des cellules ou des tissus spécifiques, améliorant ainsi l'efficacité et réduisant les effets secondaires des médicaments .
Science des matériaux : Synthèse de polymères
L'incorporation de This compound dans les polymères peut conférer des propriétés uniques en raison de sa structure rigide et de son potentiel de liaison hydrogène. Cela peut conduire au développement de nouveaux matériaux présentant des caractéristiques spécifiques de résistance mécanique, thermique ou chimique, utiles dans diverses applications industrielles .
Chimie analytique : Agents de résolution chirale
En tant que composé chiral, This compound peut être utilisé en chimie analytique comme agent de résolution chirale. Il peut être utilisé pour séparer les énantiomères de mélanges racémiques, ce qui est crucial dans l'industrie pharmaceutique où l'activité des médicaments peut être hautement énantiosélective .
Safety and Hazards
While the specific safety and hazards of 1-(4-Fluorobenzoyl)azetidin-3-amine are not detailed in the retrieved papers, amines in general can pose occupational hazards, including visual disturbances . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .
Mécanisme D'action
Target of action
Azetidines are a class of organic compounds characterized by a four-membered ring structure. They are known for their reactivity and are often used in the synthesis of various pharmaceuticals . .
Mode of action
The mode of action of azetidines can vary widely depending on their specific chemical structure and the functional groups they carry. Some azetidines are used as building blocks in the synthesis of more complex molecules, while others might interact with biological targets in specific ways
Biochemical pathways
Azetidines can participate in various biochemical reactions. For example, they can undergo ring-opening reactions due to the strain in the four-membered ring . .
Analyse Biochimique
Biochemical Properties
1-(4-Fluorobenzoyl)azetidin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorobenzoyl group enhances its binding affinity to specific enzymes, potentially inhibiting or modulating their activity. For instance, it may interact with enzymes involved in metabolic pathways, leading to alterations in their catalytic functions. Additionally, the azetidine ring’s strained nature allows for unique interactions with proteins, potentially affecting their conformation and function .
Cellular Effects
1-(4-Fluorobenzoyl)azetidin-3-amine exerts notable effects on various cell types and cellular processes. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular proteins can modulate signaling cascades, impacting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, 1-(4-Fluorobenzoyl)azetidin-3-amine may affect mitochondrial function, altering cellular energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of 1-(4-Fluorobenzoyl)azetidin-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorobenzoyl group facilitates its binding to specific enzyme active sites, potentially inhibiting their catalytic activity. Additionally, the azetidine ring’s strained nature allows for unique interactions with proteins, leading to conformational changes that affect their function. These interactions can result in downstream effects on gene expression, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Fluorobenzoyl)azetidin-3-amine may change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability can be influenced by factors such as temperature, pH, and exposure to light. Over time, degradation products may form, potentially altering the compound’s biochemical properties and cellular effects. Long-term studies in vitro and in vivo have shown that 1-(4-Fluorobenzoyl)azetidin-3-amine can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1-(4-Fluorobenzoyl)azetidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage, organ toxicity, and alterations in physiological functions. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity .
Metabolic Pathways
1-(4-Fluorobenzoyl)azetidin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with key metabolic enzymes can lead to alterations in their activity, affecting the overall metabolic balance within cells. Additionally, 1-(4-Fluorobenzoyl)azetidin-3-amine may influence the levels of specific metabolites, contributing to changes in cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, 1-(4-Fluorobenzoyl)azetidin-3-amine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, influencing its accumulation and activity. The compound’s distribution can affect its overall efficacy and potential side effects, as its concentration in different tissues may vary.
Subcellular Localization
The subcellular localization of 1-(4-Fluorobenzoyl)azetidin-3-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution. For example, localization to the mitochondria may affect cellular energy production, while localization to the nucleus may influence gene expression.
Propriétés
IUPAC Name |
(3-aminoazetidin-1-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)10(14)13-5-9(12)6-13/h1-4,9H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPKGUJKKSKNSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469006.png)





![{1-[(Dimethylamino)methyl]cyclopentyl}methanamine](/img/structure/B1469015.png)





![[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine](/img/structure/B1469027.png)
